2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Properties
Molecular Formula |
C20H13ClF3N3O |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H13ClF3N3O/c1-28-15-4-2-3-13(9-15)16-10-18(20(22,23)24)27-19(25-16)11-17(26-27)12-5-7-14(21)8-6-12/h2-11H,1H3 |
InChI Key |
XXIUIZOTLWXVSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.
Cyclization: The intermediate is then cyclized to form the pyrazolo[1,5-a]pyrimidine core.
Functionalization: Introduction of the 4-chlorophenyl, 3-methoxyphenyl, and trifluoromethyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the aromatic rings could facilitate interactions with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
- 2-(4-Methoxyphenyl)-5-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine distinguishes it from other similar compounds, potentially offering unique biological activities and improved pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
